3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Overview
Description
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . This compound is characterized by a spirocyclic structure, which includes a phenyl group and a diazaspiro ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at a moderate level to ensure the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one can be compared with other spirocyclic compounds, such as:
3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one: This compound has a similar structure but with a different ring size.
3-Phenyl-1,4-diazaspiro[4.7]dodec-3-en-2-one: This compound has a larger ring size compared to this compound.
The uniqueness of this compound lies in its specific ring size and the presence of the phenyl group, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-13(12-8-4-3-5-9-12)16-15(17-14)10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVRLNKXQRVGDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC(=O)C(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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